N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS: 921521-14-4; molecular formula: C₂₂H₂₂N₂O₅) is a benzoxazepine derivative characterized by a fused benzo-oxazepine core substituted with an allyl group at position 5 and a 3,3-dimethyl-4-oxo moiety. The carboxamide group is linked to a benzo[d][1,3]dioxole (methylenedioxy) ring, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-9-24-16-11-15(6-8-17(16)27-12-22(2,3)21(24)26)23-20(25)14-5-7-18-19(10-14)29-13-28-18/h4-8,10-11H,1,9,12-13H2,2-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERQDYBYYLGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Oxazepine Ring: This can be achieved by reacting an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed coupling reaction, such as the Suzuki or Heck reaction, to introduce the benzo[d][1,3]dioxole group.
Final Coupling: The final step involves coupling the oxazepine intermediate with the benzo[d][1,3]dioxole derivative under conditions that promote amide bond formation, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the oxazepine ring can be reduced to form alcohols.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced oxazepine derivatives.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxazepine compounds exhibit promising anticancer properties. The structure of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide suggests that it may interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Its structural components may contribute to the disruption of bacterial cell membranes or inhibition of essential microbial enzymes. Preliminary in vitro studies have indicated effectiveness against various bacterial strains .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of oxazepine derivatives. The compound may exhibit properties that protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups allow for the development of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications.
Nanotechnology
In the field of nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. For instance, it may be used to create drug delivery systems that enhance the bioavailability of therapeutic agents while minimizing side effects .
Environmental Applications
Environmental Remediation
The compound's ability to interact with organic pollutants suggests potential applications in environmental remediation. Studies have explored its efficacy in degrading hazardous substances through advanced oxidation processes or as a catalyst in photodegradation reactions .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Insights :
Comparison :
- The target compound’s synthesis likely employs similar coupling strategies (e.g., amide bond formation) under basic conditions (Cs₂CO₃/DMF) .
- Heterocyclic analogs (e.g., isoxazolo-pyridines) utilize lanthanide catalysts (Yb(OTf)₃) for cyclization, highlighting divergent synthetic pathways for structurally distinct derivatives .
Spectroscopic and Analytical Comparisons
NMR spectroscopy reveals critical insights into structural similarities:
- Regions of Variation : In benzoxazepine analogs, chemical shifts in regions corresponding to protons near substituents (e.g., allyl or ethyl groups) show marked differences, while core protons remain consistent . For example:
Bioactivity and Pharmacological Profile Correlation
- Mode of Action Clustering : Compounds with similar benzoxazepine cores and carboxamide substituents cluster into groups with analogous protein targets (e.g., kinase inhibitors) .
- Metabolic Stability : The methylenedioxy group may reduce oxidative metabolism compared to fluorinated benzamides, as seen in compounds like DIC (N-demethylation susceptibility) .
Computational Approaches in Structural Similarity Assessment
Quantitative metrics and algorithms assess molecular similarity:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide?
- Methodology : Synthesis involves multi-step reactions, including:
- Core formation : Cyclization of precursor amines and carbonyl compounds under controlled pH and temperature (e.g., 60–80°C in inert atmosphere) to form the tetrahydrobenzo[b][1,4]oxazepine core .
- Functionalization : Introduction of the allyl and benzo[d][1,3]dioxole moieties via nucleophilic substitution or amidation reactions. Key reagents include allyl halides and activated carboxylic acid derivatives .
- Purification : Chromatography (HPLC or flash column) and recrystallization are critical for isolating the final compound (>95% purity) .
- Analytical validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity .
Q. How can researchers characterize the physicochemical properties of this compound?
- Key parameters :
- Solubility : Assessed in DMSO, ethanol, and aqueous buffers (e.g., PBS) via shake-flask method. The compound shows moderate solubility in polar aprotic solvents .
- Stability : pH-dependent degradation studies (e.g., 1–14 range) using UV-Vis spectroscopy or LC-MS to identify hydrolytic or oxidative degradation pathways .
- Thermal properties : Differential scanning calorimetry (DSC) determines melting points and crystallinity .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
- Case example : Conflicting reports on SYK kinase inhibition (IC₅₀ values ranging from 0.1–10 µM).
- Methodology :
Standardized assays : Replicate experiments under identical conditions (e.g., ATP concentration, incubation time) to minimize variability .
Structural analogs : Compare activity of derivatives (e.g., ethyl vs. allyl substituents) to identify substituent effects on binding .
Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to SYK’s active site, highlighting steric clashes with the allyl group .
Q. How can structure-activity relationship (SAR) studies enhance the compound’s therapeutic potential?
- Approach :
- Core modifications : Substitute the 3,3-dimethyl group with bulkier alkyl chains (e.g., isobutyl) to improve lipophilicity and blood-brain barrier penetration .
- Functional group tuning : Replace the benzo[d][1,3]dioxole with sulfonamide or trifluoromethyl groups to modulate selectivity for kinase targets .
- In vitro validation : Test analogs in cytotoxicity (MTT assay) and kinase profiling panels (Eurofins KinaseProfiler) .
Q. What advanced analytical techniques address purity challenges in scaled-up synthesis?
- Solutions :
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., de-allylated or oxidized derivatives) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the oxazepine ring .
- Batch consistency : Use QbD (Quality by Design) principles to optimize reaction parameters (temperature, solvent ratios) .
Data Contradiction and Mechanistic Analysis
Q. Why do in vitro and in vivo pharmacokinetic (PK) data diverge for this compound?
- Hypothesis : Poor oral bioavailability due to first-pass metabolism.
- Testing :
Microsomal stability assay : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
Prodrug design : Mask the carboxamide group as an ester to enhance absorption, followed by enzymatic cleavage in plasma .
- Supporting data : Analogues with methylenedioxy groups show improved AUC in rodent models .
Q. How does the allyl substituent influence off-target effects in cellular assays?
- Findings :
- Proteomic profiling : SILAC-based mass spectrometry reveals unintended interactions with cysteine-rich proteins (e.g., glutathione transferases) .
- Mitigation : Introduce electron-withdrawing groups (e.g., nitro) to reduce nucleophilic reactivity of the allyl moiety .
Computational and Mechanistic Insights
Q. What computational tools predict the compound’s metabolic fate?
- Tools :
- ADMET Predictor : Simulates Phase I/II metabolism, highlighting likely glucuronidation sites .
- Derek Nexus : Flags structural alerts (e.g., allyl groups) for hepatotoxicity .
Q. Can molecular dynamics (MD) simulations explain its variable binding to homologous kinases?
- Case study : Differential inhibition of SYK (IC₅₀ = 0.5 µM) vs. JAK2 (IC₅₀ > 50 µM).
- Simulation workflow :
System preparation : Solvate the kinase-compound complex in TIP3P water.
Trajectory analysis : RMSD and binding free energy (MM-PBSA) calculations identify stable interactions (e.g., hydrogen bonds with hinge region residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
